6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine
Description
6-[4-(2-Chlorophenyl)piperazin-1-yl]-7H-purine is a purine derivative functionalized with a piperazine moiety substituted at the 2-chlorophenyl position. The 2-chlorophenyl group on the piperazine ring is a critical structural feature, influencing electronic properties, lipophilicity, and receptor-binding affinity. Synthetic routes for this compound typically involve nucleophilic substitution reactions between chloropurines and substituted piperazines, as evidenced by protocols in the literature .
Properties
Molecular Formula |
C15H15ClN6 |
|---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C15H15ClN6/c16-11-3-1-2-4-12(11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20) |
InChI Key |
KDYPEARPZJFJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with a chlorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the purine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine are highly dependent on the substituents attached to the purine and piperazine rings. Key structural analogs include:
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl analog () introduces an electron-donating methoxy group, which may enhance solubility but reduce metabolic stability compared to the electron-withdrawing chlorine .
- Bulkier Substituents: Compounds like 49 (morpholinyl-carbonyl) and 48 (pyrrolidinyl-carbonyl) demonstrate increased molecular weight and complexity, likely improving selectivity for specific targets (e.g., cannabinoid receptors) but reducing synthetic yields (19–63%) .
Physicochemical Properties
Key spectral and analytical data highlight differences in stability and reactivity:
- Mass Spectrometry : The target compound’s molecular ion (expected ~355 m/z) is significantly smaller than analogs with bulky substituents (e.g., 40 at 587.2 m/z), indicating lower complexity .
- HPLC Purity : Compounds with morpholinyl or benzodioxinyl groups (e.g., 40 , 49 ) achieve >99% purity, suggesting robust synthetic protocols despite moderate yields .
Pharmacological Implications
- Cannabidiol Mimetics: Compounds like 49 and 48 were designed as cannabidiol analogs, with morpholinyl/pyrrolidinyl groups enhancing affinity for cannabinoid receptors .
- Metabolic Stability : The 2-methoxyphenyl analog () may undergo faster demethylation compared to the chlorinated parent compound, affecting half-life .
Biological Activity
The compound 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its anticancer properties, interaction with various biological targets, and the implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine can be represented as follows:
- Molecular Formula: CHClN
- Molecular Weight: 273.74 g/mol
This compound features a purine base with a piperazine ring substituted by a 2-chlorophenyl group, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of purine derivatives, including 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine . In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity Against Liver Cancer Cells
A study investigated the cytotoxic effects of several purine derivatives on liver cancer cell lines (Huh7, Hep3B, HepG2). The results indicated that compounds similar to 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine exhibited promising IC values, suggesting their potential as effective anticancer agents.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine | 0.1 | Huh7 |
| 5-FU | 30.7 ± 2.0 | Huh7 |
| Cladribine | 1.3 ± 0.4 | Huh7 |
| Fludarabine | 29.9 ± 20.0 | Huh7 |
Table 1: Cytotoxic effects of selected compounds on liver cancer cells .
The data suggests that the compound's mechanism may involve the induction of apoptosis through modulation of key signaling pathways, including the downregulation of phospho-Src and cyclin E levels.
Kinase Inhibition
Another significant aspect of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine is its potential as an intracellular kinase inhibitor. Research indicates that this compound interacts with various kinases, which play crucial roles in cell proliferation and survival pathways.
The compound has shown to selectively inhibit kinases associated with cancer progression, leading to reduced cell viability in tumor cells. This effect is mediated through:
- Inhibition of cell cycle progression
- Induction of apoptotic pathways
- Modulation of signaling cascades involving cyclins and cyclin-dependent kinases (CDKs) .
Receptor Modulation
The compound may also act as an allosteric modulator for purinergic receptors, particularly A1 and A3 adenosine receptors. Allosteric modulation can enhance or inhibit receptor activity without directly competing with endogenous ligands, potentially leading to novel therapeutic strategies for conditions such as cancer and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
